molecular formula C10H15N3O3S B1305563 2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid CAS No. 380585-19-3

2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid

Cat. No.: B1305563
CAS No.: 380585-19-3
M. Wt: 257.31 g/mol
InChI Key: YPUOBLQIQXRNQU-UHFFFAOYSA-N
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Description

2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiadiazole derivatives, including this compound, have shown potential as antimicrobial and anticancer agents . They are also studied for their ability to bind to DNA and inhibit the growth of cancer cells. In the industry, these compounds are explored for their use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells . The compound may also interact with enzymes and proteins involved in cell signaling pathways, leading to the modulation of cellular functions and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid can be compared with other thiadiazole derivatives, such as 2-methyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid and 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine . While these compounds share a common thiadiazole core, they differ in their substituents and overall structure, which can lead to variations in their pharmacological activities and applications. The unique structure of this compound may confer specific properties that make it particularly effective in certain applications, such as its potential use as an anticancer agent.

Properties

IUPAC Name

5-oxo-2-propyl-5-(1,3,4-thiadiazol-2-ylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-2-3-7(9(15)16)4-5-8(14)12-10-13-11-6-17-10/h6-7H,2-5H2,1H3,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUOBLQIQXRNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC(=O)NC1=NN=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389739
Record name 2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380585-19-3
Record name 2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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